3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide
Description
3-(2-Phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 2-phenoxyacetamido substituent at position 3 and an N-phenylcarboxamide group at position 2.
Properties
IUPAC Name |
3-[(2-phenoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-20(15-28-17-11-5-2-6-12-17)25-21-18-13-7-8-14-19(18)29-22(21)23(27)24-16-9-3-1-4-10-16/h1-14H,15H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFRBTPOVYLRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of 2-phenoxyacetamido intermediates, which are then reacted with benzofuran derivatives under specific conditions to form the final product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use as an antibacterial and anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
*Estimated based on structural similarity.
Key Observations:
Substituent Effects: The phenoxy group in the target compound introduces moderate electron-withdrawing effects and lipophilicity compared to alkyl chains (e.g., ethylbutanamido in ) or aromatic biphenyl groups (). Fluorine in the N-(3-fluorophenyl) derivative () may enhance metabolic stability and target interactions due to its electronegativity. Methoxy groups () improve aqueous solubility, which is critical for bioavailability.
Synthetic Approaches: Most analogs are synthesized via coupling reactions. For example, TBTU-mediated amide bond formation is used in for phenoxyacetamido derivatives , while EDC/DMAP systems are employed for benzothiazole analogs () .
Physicochemical Properties :
- Melting points and solubility data are unavailable for most compounds, but molecular weights suggest moderate-to-high lipophilicity.
Phenoxyacetamido-Containing Analogues
The compound in , N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, shares the phenoxyacetamido moiety but incorporates an indole core instead of benzofuran. The 4-chloro substituent on the phenoxy group may increase metabolic resistance compared to the unsubstituted phenoxy group in the target compound .
Research Implications
- Structure-Activity Relationships (SAR): Substitutions at position 3 (e.g., phenoxy, biphenyl, alkyl) and the carboxamide group (e.g., methoxy, fluorine) significantly influence physicochemical and biological properties.
Biological Activity
3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant functions. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its unique benzofuran structure, which includes a phenoxyacetamido group and a phenyl group. The molecular formula is , with a molecular weight of approximately 306.35 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various biomolecular targets. The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress through the scavenging of reactive oxygen species (ROS).
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cells. A study showed that certain derivatives exhibited neuroprotective effects comparable to memantine, a well-known NMDA antagonist, indicating similar mechanisms might be at play for this compound as well .
Antioxidant Activity
The antioxidant properties of this compound are crucial in mitigating oxidative stress-related damage in cells. It has been observed that derivatives with specific substitutions can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular integrity .
Data Table: Biological Activities of Related Compounds
Case Studies
- Neuroprotection Against Excitotoxicity : In a controlled study, various benzofuran derivatives were tested for their ability to protect rat cortical neurons from NMDA-induced damage. Among them, this compound showed promising results, suggesting its potential use in neurodegenerative disease therapies .
- Oxidative Stress Reduction : Another study explored the antioxidant capabilities of related compounds in rat brain homogenates, where it was found that certain structural modifications enhanced radical scavenging activity significantly . This suggests that similar modifications could be beneficial for optimizing the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
